Raleukin, also known as AMG-719, is a recombinant, nonglycosylated human interleukin-1 receptor antagonist. It is primarily utilized in therapeutic contexts to inhibit the activity of interleukin-1, a cytokine involved in inflammatory responses. Raleukin has garnered attention for its potential applications in treating various inflammatory diseases and enhancing tumor growth inhibition in combination therapies, particularly in peptide vaccinations and β-(1-3),(1-6)-D-glucan treatments .
Raleukin is derived from recombinant DNA technology, allowing for the production of a pure form of the interleukin-1 receptor antagonist. It falls under the category of biological agents specifically targeting cytokine signaling pathways. The compound is classified as an immunomodulator due to its role in modulating immune responses by blocking interleukin-1 activity .
The synthesis of Raleukin involves recombinant DNA technology where the gene encoding the human interleukin-1 receptor antagonist is inserted into a suitable expression vector. This vector is then introduced into host cells (such as Escherichia coli or mammalian cells) which produce the protein. Following expression, Raleukin undergoes purification processes including:
These methods ensure that Raleukin is produced in a form that is suitable for therapeutic use .
Raleukin has a complex molecular structure characterized by its specific amino acid sequence that enables it to bind effectively to interleukin-1 receptors. The molecular formula for Raleukin is , with a molecular weight of approximately 3060 g/mol.
The structural conformation of Raleukin allows for high specificity towards interleukin-1 receptors, facilitating its antagonistic effects .
Raleukin primarily functions through competitive inhibition of interleukin-1 by binding to its receptor without activating it. This mechanism prevents downstream signaling pathways associated with inflammation and immune response activation. The reactions involved include:
These interactions are critical for its therapeutic effects in conditions characterized by excessive inflammation .
Raleukin acts by competitively inhibiting interleukin-1 from binding to its receptor. This blockade leads to:
The efficacy of Raleukin has been demonstrated in various preclinical studies where it enhanced tumor growth inhibition when used alongside other immunotherapeutic agents .
Raleukin has diverse applications in scientific research and clinical settings:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5